molecular formula C20H14F4N2O3 B2448139 1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 946354-22-9

1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2448139
CAS No.: 946354-22-9
M. Wt: 406.337
InChI Key: WOVNANJWAHDWGW-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O3/c21-14-5-3-13(4-6-14)12-26-11-1-2-17(19(26)28)18(27)25-15-7-9-16(10-8-15)29-20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVNANJWAHDWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In a study involving a variety of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, one analogue demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration . This suggests that the compound could be effective in targeting specific cancer types through selective inhibition of the Met kinase pathway.

Kinase Inhibition

The compound has been identified as a potent and selective inhibitor of Met kinase, which plays a crucial role in various cellular processes including proliferation and survival . Substitutions at specific positions on the pyridine ring have been shown to enhance enzyme potency and selectivity, indicating that structural modifications can significantly affect biological activity. This is particularly relevant for drug design, as optimizing these interactions can lead to more effective therapeutic agents.

Drug Design Implications

The presence of fluorine atoms in the compound enhances its biological activity and solubility profiles, making it an attractive candidate for further development in drug design . The strategic incorporation of fluorine can improve pharmacokinetic properties and increase binding affinity to target proteins. This aligns with ongoing research into bioisosteres and their impact on drug efficacy .

Case Studies and Research Findings

StudyFindingsImplications
Identification of a novel anticancer compoundDemonstrated efficacy in multicellular spheroidsHighlights potential for clinical applications in cancer therapy
Kinase Inhibition ResearchShowed improved potency with structural modificationsProvides insights for optimizing drug candidates targeting Met kinase
Fluorine in Drug DesignEnhanced biological activity through fluorinationSuggests pathways for developing more effective therapeutics

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzyl cyanide: A compound with a similar fluorobenzyl group but different functional groups.

    3-acetyl-1-(4-fluorobenzyl)-4-hydroxy-1H-indole: Another compound featuring a fluorobenzyl group with different core structures.

Uniqueness

1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxamide is unique due to its combination of a fluorobenzyl group, a trifluoromethoxyphenyl group, and a dihydropyridine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biological targets, pharmacological effects, and relevant case studies.

  • Molecular Formula : C23H15F4N3O2
  • Molecular Weight : 441.38 g/mol
  • LogP : 4.884 (indicating lipophilicity)
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 5
  • Rotatable Bonds : 6

These properties suggest that the compound may have good membrane permeability, which is essential for biological activity.

The biological activity of this compound is attributed to its ability to interact with various protein targets through hydrogen bonding and halogen interactions. The presence of fluorine and trifluoromethoxy groups enhances its metabolic stability and lipid solubility, leading to improved interactions with biological membranes and targets.

Key Interactions

  • Hydrogen Bonding : The compound can form hydrogen bonds with amino acid residues in target proteins, which is crucial for binding affinity.
  • Halogen Bonding : The trifluoromethoxy group significantly increases the compound's binding potential to enzymes and receptors due to its strong electron-withdrawing nature.

Biological Activity Overview

Research has indicated that this compound may exhibit a range of biological activities:

  • Antioxidant Activity : Preliminary studies suggest that the compound may have free radical scavenging properties, which are beneficial in reducing oxidative stress.
  • Enzyme Inhibition : It has been evaluated for its inhibitory effects on various enzymes:
    • Cholinesterases (AChE and BChE) : Inhibitory effects were observed with IC50 values indicating moderate potency.
    • Cyclooxygenase (COX) : Potential inhibition of COX enzymes suggests anti-inflammatory properties.
  • Cytotoxicity : Studies have reported varying degrees of cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this specific compound:

StudyTargetFindings
LOX EnzymesModerate inhibition observed; potential for anti-inflammatory applications.
Cancer Cell LinesDemonstrated cytotoxicity against MCF-7 breast cancer cells; further investigation needed for mechanism elucidation.
Cholinesterase InhibitionIC50 values around 19.2 μM for AChE; indicates potential for cognitive enhancement therapies.

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